1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester

Site-Directed Spin Labeling Protein Engineering EPR Spectroscopy

Spin-labeling wild-type proteins without perturbing native structure is a persistent challenge-thiol-reactive probes like MTSSL demand cysteine mutagenesis. OXYL-1-NHS solves this by selectively acylating primary amines on lysine residues and N-termini, enabling direct, site-specific EPR analysis on unmodified proteins. • Targets primary amines; no genetic modification required. • Validated for aminoacylated RNA spin-labeling (riboswitches, ribozymes). • ≥98% purity with Certificate of Analysis ensures reproducible labeling efficiency for quantitative EPR.

Molecular Formula C13H17N2O5
Molecular Weight 281.28 g/mol
CAS No. 37558-29-5
Cat. No. B013816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester
CAS37558-29-5
Synonyms3-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-Pyrrol-1-yloxy;  OXYL-1-NHS;  2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic Acid N-Hydroxysuccinimide Ester;  NSC 319633;  Tempyo Ester; 
Molecular FormulaC13H17N2O5
Molecular Weight281.28 g/mol
Structural Identifiers
SMILESCC1(C=C(C(N1O)(C)C)C(=O)ON2C(=O)CCC2=O)C
InChIInChI=1S/C13H17N2O5/c1-12(2)7-8(13(3,4)15(12)19)11(18)20-14-9(16)5-6-10(14)17/h7H,5-6H2,1-4H3
InChIKeyIWVOZPVFXICWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

OXYL-1-NHS: Site-Specific Amine-Reactive Spin Label


1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester (OXYL-1-NHS, Tempyo Ester) is an N-hydroxysuccinimide (NHS) ester of the stable nitroxide radical 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl (tempyo) [1]. It functions as a highly reactive acylating agent that selectively targets primary amines , enabling covalent attachment to proteins and aminoacylated RNA species for electron paramagnetic resonance (EPR) spectroscopy [1].

Why OXYL-1-NHS Cannot Be Substituted


Generic substitution of OXYL-1-NHS with other spin labels, such as thiol-reactive MTSSL, is not straightforward due to fundamental differences in chemical targeting and experimental compatibility. MTSSL, the most common spin label, requires the presence of a free cysteine residue [1], necessitating mutagenesis for site-specific labeling and potentially disrupting native protein structure [2]. In contrast, OXYL-1-NHS's amine-reactive NHS ester enables direct, site-specific labeling of lysine residues or N-termini without prior genetic modification, preserving native protein context and function . Furthermore, the pyrroline core of OXYL-1-NHS imparts distinct motional characteristics and a unique EPR spectral signature compared to other nitroxide families like TEMPO, directly impacting the accuracy of rotational correlation time measurements and the interpretation of molecular dynamics [3].

OXYL-1-NHS Procurement Evidence


Targeting Specificity: Amine vs. Cysteine

OXYL-1-NHS targets primary α-amine groups, whereas the widely used MTSSL spin label is specific to sulfhydryl groups. This difference determines the required protein engineering strategy. MTSSL necessitates cysteine mutagenesis for site-specific labeling, which can be non-trivial and may alter protein function. OXYL-1-NHS provides a direct labeling route for proteins with accessible amine groups [1].

Site-Directed Spin Labeling Protein Engineering EPR Spectroscopy

Purity Benchmark

Commercially available OXYL-1-NHS is consistently supplied at a purity of ≥98%, as verified by multiple major suppliers . This high purity is critical for achieving reproducible, high-efficiency spin labeling with minimal side reactions from impurities that could quench the nitroxide radical or interfere with the NHS-amine coupling.

Quality Control Reagent Procurement Bioconjugation

Solubility Profile

OXYL-1-NHS exhibits a defined solubility profile across common laboratory solvents, enabling its integration into standard protein labeling protocols. Its solubility in DMSO (20 mg/mL) and DMF (10 mg/mL) allows for the preparation of concentrated stock solutions, while its limited solubility in aqueous DMSO:PBS (0.5 mg/mL) necessitates careful optimization of reaction conditions to avoid precipitation .

Bioconjugation Reagent Solubility Protein Labeling

Storage Stability

For reliable and reproducible spin labeling, OXYL-1-NHS must be stored at -20°C for long-term stability to prevent hydrolysis of the moisture-sensitive NHS ester moiety. Short-term storage at room temperature is permissible, but long-term storage under inert atmosphere and desiccation is recommended . This is a standard requirement for NHS esters to maintain their reactivity with amines.

Reagent Stability Storage Conditions Procurement

OXYL-1-NHS Validated Applications


Cysteine-Free Protein Labeling

Use OXYL-1-NHS to site-specifically spin label proteins that either lack surface-accessible cysteine residues or for which cysteine mutagenesis is undesirable due to potential structural or functional perturbation. The NHS ester reacts with primary amines on lysine residues or the N-terminus, providing a direct labeling strategy . This is particularly valuable for structural biology studies of wild-type proteins.

Aminoacylated RNA Labeling for EPR

OXYL-1-NHS is a validated reagent for the aminoacylation and subsequent spin labeling of RNA species, as established in foundational literature [1][2][3]. This application enables EPR-based investigation of RNA conformational dynamics, folding, and interactions, making it a key tool for researchers studying riboswitches, ribozymes, or other functional RNAs.

High-Purity Bioconjugation

For applications demanding high reproducibility and minimal batch-to-batch variation, procure OXYL-1-NHS from suppliers providing a Certificate of Analysis verifying ≥98% purity . This level of purity ensures that labeling efficiency is not compromised by inactive or radical-quenching impurities, which is critical for quantitative EPR studies and the development of robust biophysical assays.

Technical Documentation Hub

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